Doxorubicinol Exhibits 19.5-Fold Lower Cytotoxic Potency Compared to Doxorubicin in Fibroblasts
Doxorubicinol is a significantly weaker cytotoxic agent than its parent compound, doxorubicin. In a clonogenic assay using the transformed fibroblast cell line V79/AP4, both compounds inhibited colony formation in a dose-dependent manner, but a much higher concentration of doxorubicinol was required to achieve the same effect [1]. The calculated IC50 factor (DXR-ol/DXR) was 19.5, demonstrating that doxorubicinol is nearly 20 times less potent in this model [1]. This diminished activity is further supported by the observation that only the highest tested doses of doxorubicinol induced nuclear and cytoplasmic ultrastructural changes similar to those seen with doxorubicin [1].
| Evidence Dimension | Cytotoxic potency (IC50 factor) |
|---|---|
| Target Compound Data | IC50 factor DXR-ol/DXR = 19.5 |
| Comparator Or Baseline | Doxorubicin (IC50 baseline = 1.0) |
| Quantified Difference | 19.5-fold lower potency for Doxorubicinol |
| Conditions | V79/AP4 transformed fibroblast cell line; clonogenic assay |
Why This Matters
This quantification is crucial for researchers investigating the role of metabolism in deactivating doxorubicin's anti-tumor effects or studying resistance mechanisms mediated by enhanced drug metabolism.
- [1] Bernardini N, et al. Comparative activity of doxorubicin and its major metabolite, doxorubicinol, on V79/AP4 fibroblasts: a morphofunctional study. Exp Mol Pathol. 1991 Dec;55(3):238-50. View Source
